molecular formula C17H16ClN5O2 B12172829 (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone

(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone

Cat. No.: B12172829
M. Wt: 357.8 g/mol
InChI Key: PAIZQCRQWSFUEI-UHFFFAOYSA-N
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Description

(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone is a complex organic compound that features both a piperidine and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone typically involves multi-step organic reactionsThe tetrazole moiety is then synthesized and attached to the piperidine ring through a series of cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone is studied for its potential interactions with various biological targets. It can be used to probe the function of specific proteins and enzymes .

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may have applications in treating conditions such as cancer, neurological disorders, and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone lies in its combination of the piperidine, chlorophenyl, and tetrazole moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(tetrazolo[1,5-a]pyridin-6-yl)methanone

InChI

InChI=1S/C17H16ClN5O2/c18-14-4-2-13(3-5-14)17(25)7-9-22(10-8-17)16(24)12-1-6-15-19-20-21-23(15)11-12/h1-6,11,25H,7-10H2

InChI Key

PAIZQCRQWSFUEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

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